molecular formula C12H10N2O3 B1625013 N3-benzoylthymine CAS No. 4330-20-5

N3-benzoylthymine

Cat. No. B1625013
CAS RN: 4330-20-5
M. Wt: 230.22 g/mol
InChI Key: FCQCLMZIGUFTQR-UHFFFAOYSA-N
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Description

N3-benzoylthymine is a heterocyclic organic compound with the molecular formula C12H10N2O3 . It has a molecular weight of 230.219400 g/mol . The IUPAC name for this compound is 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione .


Synthesis Analysis

The synthesis of N3-benzoylthymine involves the reaction of 1-formylphenyl-3-benzoyl-thymine with suitable pyrollic species . Another method involves the reaction of N3-benzoylthymine with DEAD and PPh3 in THF .


Molecular Structure Analysis

The molecular structure of N3-benzoylthymine includes a pyrimidine ring which is benzoylated at the 3rd position . The canonical SMILES for this compound is CC1=CNC(=O)N(C1=O)C(=O)C2=CC=CC=C2 .

properties

IUPAC Name

3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-7-13-12(17)14(10(8)15)11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCLMZIGUFTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N(C1=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448871
Record name N3-benzoylthymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-benzoylthymine

CAS RN

4330-20-5
Record name N3-benzoylthymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thymine (1) in THF was added pyridine and the reaction was cooled to 0° C. Benzoyl chloride was added carefully at 0° C. and the reaction was stirred overnight at room temperature. The reaction mass was evaporated to give the crude solid which was purified by SiO2 flash chromatography to give the N3-benzoyl thymine (4) as a white solid. NMR (600 MHz, CD3OD): δ 7.94 (m, 2H), 7.71 (t, 1H, J=7.3 Hz), 7.57 (m, 2H), 7.38 (s, 1H), 1.90 (s, 3H); Mass (ESI-MS): 231.22 (M+H); m.p: 178-180° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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